molecular formula C23H21NO4S2 B4606954 (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4606954
M. Wt: 439.6 g/mol
InChI Key: CJOHYSIJRUMTIS-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a chromene moiety, a dimethoxyphenyl group, and a thiazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(2H-chromen-3-yl)acrylaldehyde with 3,4-dimethoxyphenethylamine, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents and overall structure.

    Chromene Derivatives: Compounds with a chromene moiety, which may have similar biological activities but different chemical properties.

    Dimethoxyphenyl Compounds: Molecules containing the dimethoxyphenyl group, which can exhibit similar reactivity and applications.

Uniqueness

What sets (5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-(2H-chromen-3-ylmethylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4S2/c1-26-19-8-7-15(12-20(19)27-2)9-10-24-22(25)21(30-23(24)29)13-16-11-17-5-3-4-6-18(17)28-14-16/h3-8,11-13H,9-10,14H2,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOHYSIJRUMTIS-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC4=CC=CC=C4OC3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
(5Z)-5-(2H-CHROMEN-3-YLMETHYLENE)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE

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